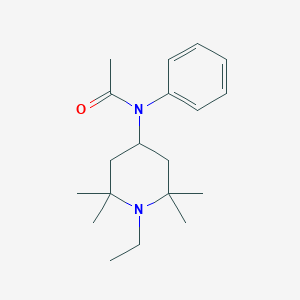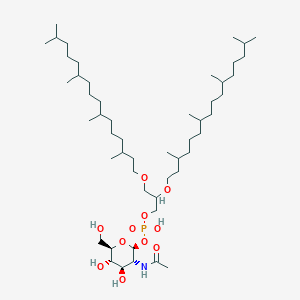
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide, commonly known as ETAP, is a chemical compound that belongs to the class of piperidine derivatives. ETAP has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
ETAP has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, ETAP has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. ETAP has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, ETAP has been used as a stabilizer for polymeric materials. Moreover, ETAP has been employed in organic synthesis as a chiral auxiliary for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of ETAP is not well understood. However, it has been proposed that ETAP may exert its pharmacological effects by modulating the activity of neurotransmitters such as GABA and glutamate. ETAP has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
ETAP has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, ETAP has been shown to reduce seizures, inflammation, and pain. ETAP has also been reported to improve cognitive function and memory. Moreover, ETAP has been shown to have a low toxicity profile and does not exhibit any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETAP has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. Moreover, ETAP exhibits a wide range of pharmacological effects, making it suitable for use in various fields of research. However, there are also some limitations to the use of ETAP in lab experiments. For instance, the mechanism of action of ETAP is not well understood, which may limit its use in certain areas of research.
Direcciones Futuras
There are numerous future directions for research on ETAP. In medicinal chemistry, ETAP could be further investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In material science, ETAP could be explored as a stabilizer for other polymeric materials. Moreover, the mechanism of action of ETAP could be further elucidated, which could lead to the development of more potent and selective compounds.
Conclusion:
ETAP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of ETAP is well established, and it exhibits a wide range of pharmacological effects. However, the mechanism of action of ETAP is not well understood, which may limit its use in certain areas of research. Nonetheless, there are numerous future directions for research on ETAP, which could lead to the development of new drugs and materials.
Métodos De Síntesis
The synthesis of ETAP can be achieved by the reaction of N-phenylacetamide with 2,2,6,6-tetramethylpiperidine in the presence of ethyl iodide. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a base. This method has been reported to yield high purity and yield of ETAP.
Propiedades
Número CAS |
101651-73-4 |
|---|---|
Nombre del producto |
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide |
Fórmula molecular |
C19H30N2O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C19H30N2O/c1-7-20-18(3,4)13-17(14-19(20,5)6)21(15(2)22)16-11-9-8-10-12-16/h8-12,17H,7,13-14H2,1-6H3 |
Clave InChI |
WNYFUBLJGUKSDQ-UHFFFAOYSA-N |
SMILES |
CCN1C(CC(CC1(C)C)N(C2=CC=CC=C2)C(=O)C)(C)C |
SMILES canónico |
CCN1C(CC(CC1(C)C)N(C2=CC=CC=C2)C(=O)C)(C)C |
Sinónimos |
N-(1-ethyl-2,2,6,6-tetramethyl-4-piperidyl)-N-phenyl-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)






